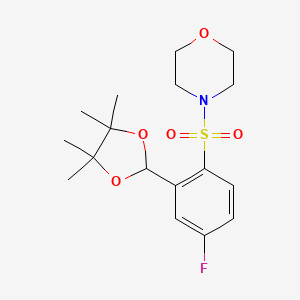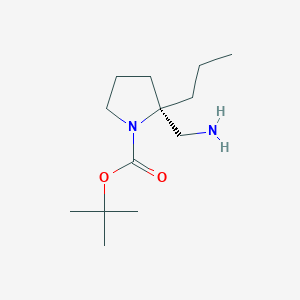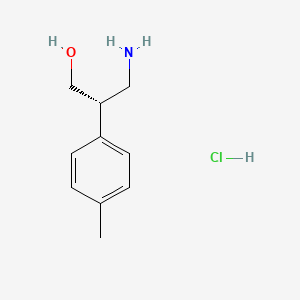
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is involved in chemical reactions that yield structurally diverse thiazole derivatives, which are significant in various scientific research domains. For instance, the reaction of acylaminocyanoesters with specific disulfides leads to the formation of substituted aminothiazoles. These compounds, including derivatives similar to the 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, are analyzed through spectroscopic means and X-ray crystallographic investigations to understand their structural properties and potential applications in medicinal chemistry and materials science (Golankiewicz et al., 1985).
Organic Synthesis and Compound Development
In the realm of organic synthesis, 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, thiazolecarboxylic acid derivatives are synthesized through the acylation and subsequent conversion processes involving aminothiazole compounds. These synthetic routes contribute to the development of new chemical entities with potential pharmacological activities, expanding the scope of research in drug discovery and development (Dovlatyan et al., 2004).
Advanced Material Synthesis
The structural attributes of compounds like 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester are pivotal in the synthesis of advanced materials. For instance, metal–organic frameworks (MOFs) incorporating triazole-containing tricarboxylic acid ligands, which can be structurally related to the thiazole-4-carboxylic acid ethyl esters, demonstrate unique luminescence properties. These MOFs are explored for their potential in sensing applications, such as the detection of metal ions and nitroaromatic compounds, indicating the compound's utility in developing novel sensing materials (Wang et al., 2016).
Antimicrobial and Antitumor Research
Derivatives of thiazole-4-carboxylic acid ethyl esters, akin to 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, are subjects of investigation in antimicrobial and antitumor studies. The synthesis of new triazole and thiadiazole derivatives and their subsequent evaluation against various microorganisms reveal significant antimicrobial activities. These findings underscore the potential therapeutic applications of these compounds in addressing infectious diseases and cancer (Demirbas et al., 2004).
Propriétés
IUPAC Name |
ethyl 2-(3-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRCKLAMDOWFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)


![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)


